molecular formula C30H23N3 B8338662 1-Trityl-4-(4-cyanobenzyl)imidazole

1-Trityl-4-(4-cyanobenzyl)imidazole

Cat. No. B8338662
M. Wt: 425.5 g/mol
InChI Key: MZIXZACJCHNPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05872136

Procedure details

To a suspension of activated zinc dust (3.57 g, 54.98 mmol) in THF (50 mL) was added dibromoethane (0.315 mL, 3.60 mmol) and the reaction stirred under argon at 20° C. The suspension was cooled to 0° C. and a-bromo-p-tolunitrile (9.33 g, 47.6 mmol) in THF (100 mL) was added dropwise over a period of 10 minutes. The reaction was then allowed to stir at 20° C. for 6 hours and bis(triphenylphosphine)Nickel II chloride (2.4 g, 3.64 mmol) and 4-iodo-1-tritylimidazole (15.95 g, 36.6 mmol, S. V. Ley, et al., J. Org. Chem. 56, 5739 (1991)) were added in one portion. The resulting mixture was stirred 16 hours at 20° C. and then quenched by addition of sat. aq. NH4Cl solution (100 mL) and the mixture stirred for 2 hours. Saturated aq. NaHCO3 solution was added to give a pH of 8 and the solution was extracted with EtOAc (2×250 mL), dried, (MgSO4) and the solvent evaporated in vacuo. The residue was chromatographed (Silica gel, 0-20% EtOAc in CH2Cl2 to afford the title compound as a white solid.
Quantity
0.315 mL
Type
reactant
Reaction Step One
Quantity
9.33 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
bis(triphenylphosphine)Nickel
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
15.95 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
3.57 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrC(Br)C.[CH:5]1[C:10]([CH2:11]Br)=[CH:9][CH:8]=[C:7]([C:13]#[N:14])[CH:6]=1.I[C:16]1[N:17]=[CH:18][N:19]([C:21]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:20]=1>C1COCC1.[Zn]>[C:21]([N:19]1[CH:20]=[C:16]([CH2:11][C:10]2[CH:9]=[CH:8][C:7]([C:13]#[N:14])=[CH:6][CH:5]=2)[N:17]=[CH:18]1)([C:28]1[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1)([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
0.315 mL
Type
reactant
Smiles
BrC(C)Br
Step Two
Name
Quantity
9.33 g
Type
reactant
Smiles
C1=CC(=CC=C1CBr)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
bis(triphenylphosphine)Nickel
Quantity
2.4 g
Type
reactant
Smiles
Name
Quantity
15.95 g
Type
reactant
Smiles
IC=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3.57 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the reaction stirred under argon at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 0° C.
STIRRING
Type
STIRRING
Details
to stir at 20° C. for 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred 16 hours at 20° C.
Duration
16 h
CUSTOM
Type
CUSTOM
Details
quenched by addition of sat. aq. NH4Cl solution (100 mL)
STIRRING
Type
STIRRING
Details
the mixture stirred for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
Saturated aq. NaHCO3 solution was added
CUSTOM
Type
CUSTOM
Details
to give a pH of 8
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with EtOAc (2×250 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
(MgSO4) and the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (Silica gel, 0-20% EtOAc in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1C=NC(=C1)CC1=CC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.